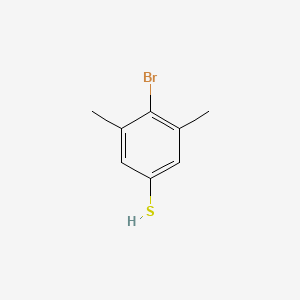

4-Bromo-3,5-dimethyl-benzenethiol

Beschreibung

4-Bromo-3,5-dimethyl-benzenethiol (CAS: 872254-84-7, molecular formula: C₈H₉BrS, molecular weight: 217.13) is a brominated aromatic thiol featuring methyl substituents at the 3- and 5-positions of the benzene ring . Its thiol (-SH) functional group confers nucleophilic reactivity, making it valuable in organic synthesis, particularly in forming sulfur-containing derivatives.

Eigenschaften

Molekularformel |

C8H9BrS |

|---|---|

Molekulargewicht |

217.13 g/mol |

IUPAC-Name |

4-bromo-3,5-dimethylbenzenethiol |

InChI |

InChI=1S/C8H9BrS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |

InChI-Schlüssel |

SXZZNILOVVYVRN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1Br)C)S |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

4-Bromo-3,5-dimethylphenol (CAS: 7463-51-6)

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06

- Functional Group: Phenolic hydroxyl (-OH).

- Physical Properties :

- Reactivity: Participates in etherification and esterification. Used to synthesize thiazinane derivatives via ring-opening reactions (e.g., 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide) .

- Applications : Key intermediate in chromen-4-one and isoflavone synthesis .

- Safety : Classified as a skin/eye irritant and respiratory hazard .

4-Bromo-2,5-dimethoxytoluene (CAS: 13321-74-9)

- Molecular Formula : C₉H₁₁BrO₂

- Molecular Weight : 231.09

- Functional Group : Methoxy (-OCH₃) and methyl (-CH₃) substituents.

- Physical Properties :

- Reactivity: Methoxy groups enhance electron density, favoring electrophilic substitution. Limited reactivity data available.

- Applications : Primarily used as a building block in aromatic hydrocarbon synthesis .

4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1)

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 231.05

- Functional Group : Carboxylic acid (-COOH).

- Physical Properties: No melting/boiling points provided, but carboxylic acids generally exhibit higher melting points due to hydrogen bonding.

- Reactivity : Undergoes typical acid reactions (e.g., esterification, salt formation).

- Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Data Tables

Table 1. Key Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Functional Group | pKa |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dimethyl-benzenethiol | 872254-84-7 | C₈H₉BrS | 217.13 | N/A | Thiol (-SH) | N/A |

| 4-Bromo-3,5-dimethylphenol | 7463-51-6 | C₈H₉BrO | 201.06 | 113–115 | Phenol (-OH) | ~9 |

| 4-Bromo-2,5-dimethoxytoluene | 13321-74-9 | C₉H₁₁BrO₂ | 231.09 | 77–78 | Methoxy (-OCH₃) | N/A |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | C₈H₇BrO₂ | 231.05 | N/A | Carboxylic acid (-COOH) | ~4–5 (est.) |

Vorbereitungsmethoden

Directed Ortho-Metalation for Bromine Placement

Regioselective bromination of aromatic systems often requires directing groups to overcome the steric and electronic challenges posed by pre-existing substituents. In the case of 4-bromo-3,5-dimethyl-benzenethiol, a directed metalation strategy can be employed to position the bromine atom at the 4-position. Starting with 3,5-dimethylbenzenethiol, the thiol group is first protected as a tert-butyl thioether to prevent oxidation or undesired side reactions during subsequent steps. The tert-butyl group serves as a bulky protective moiety, shielding the thiol while allowing the aromatic ring to undergo electrophilic substitution.

Bromination is then performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). The methyl groups at the 3- and 5-positions create steric hindrance, but the electron-donating nature of the thioether directs electrophilic attack to the para position relative to the sulfur atom. This yields 4-bromo-3,5-dimethyl-(tert-butylthio)benzene, which is subsequently deprotected using hydrochloric acid (HCl) in dioxane to regenerate the thiol functionality.

Key Reaction Conditions:

-

Protection : 3,5-dimethylbenzenethiol + tert-butyl chloride → tert-butyl thioether (yield: 85–90%).

-

Bromination : tert-butyl thioether + Br₂/FeCl₃ in CH₂Cl₂ → 4-bromo derivative (yield: 70–75%).

-

Deprotection : HCl/dioxane, 50°C → this compound (yield: 90–95%).

Sequential Methylation and Bromination Strategies

Nickel-Catalyzed Methyl Group Introduction

An alternative approach involves the sequential introduction of methyl groups and bromine. Starting with 4-bromo-benzenethiol, a nickel-catalyzed Negishi coupling reaction can install methyl groups at the 3- and 5-positions. This method, adapted from cross-coupling protocols for pyridine derivatives, employs methylzinc chloride (MeZnCl) and a nickel catalyst (e.g., NiCl₂(dppe)) to facilitate carbon-carbon bond formation.

The reaction proceeds via oxidative addition of the aryl bromide to the nickel center, followed by transmetalation with the methylzinc reagent and reductive elimination to yield the methylated product. This strategy ensures precise control over methyl group placement, addressing the steric challenges associated with vicinal substituents.

Key Reaction Conditions:

-

Negishi Coupling : 4-bromo-benzenethiol + MeZnCl + NiCl₂(dppe) in THF → 3,5-dimethyl-4-bromo-benzenethiol (yield: 60–65%).

This method capitalizes on the strong directing effects of the amino group to ensure bromine occupies the 4-position prior to thiol introduction. However, the diazonium intermediate’s instability necessitates low-temperature conditions (-5°C to 0°C) to minimize decomposition.

Key Reaction Conditions:

-

Diazotization : 3,5-dimethyl-4-bromoaniline + NaNO₂/HCl → diazonium salt (yield: 80–85%).

-

Xanthate Formation : Diazonium salt + KSCSOEt → xanthate derivative (yield: 70–75%).

-

Hydrolysis : Xanthate + KOH → this compound (yield: 85–90%).

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Directed Metalation | High regioselectivity; minimal side products | Requires protective-group chemistry | 70–75% |

| Negishi Coupling | Precise methyl group placement | Sensitivity to steric hindrance | 60–65% |

| Diazonium Intermediate | Utilizes stable starting materials | Temperature-sensitive intermediates | 70–75% |

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids in Bromination

The use of FeCl₃ as a Lewis acid in electrophilic bromination enhances the electrophilicity of Br₂ by polarizing the Br-Br bond, facilitating attack at the para position relative to the directing group. Computational studies suggest that the methyl groups’ electron-donating effects slightly deactivate the ring, but the directing group’s influence dominates regiochemical outcomes.

Catalytic Cycle in Negishi Coupling

The nickel catalyst undergoes a cycle of oxidative addition, transmetalation, and reductive elimination. Density functional theory (DFT) calculations indicate that the methylzinc reagent’s nucleophilicity and the catalyst’s ligand environment critically influence reaction efficiency. Bulky ligands, such as dppe (1,2-bis(diphenylphosphino)ethane), mitigate undesired homocoupling by stabilizing the nickel intermediate.

Challenges in Thiol Group Preservation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) during synthesis. Antioxidants like hydroquinone may be added to reaction mixtures to prevent disulfide formation. Additionally, purification via column chromatography should employ deoxygenated solvents to maintain thiol integrity .

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-3,5-dimethyl-benzenethiol with high purity?

- Methodological Answer : Synthesis typically involves bromination of 3,5-dimethyl-benzenethiol using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Optimize reaction stoichiometry to avoid over-bromination by monitoring intermediates via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Validate purity using HPLC (retention time comparisons) and NMR (absence of extraneous peaks) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 0–4°C to mitigate oxidation of the thiol group. Use amber vials to avoid photodegradation. For handling, wear nitrile gloves and safety goggles due to potential skin/eye irritation (inferred from brominated analogs). Work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Use a combination of -NMR and -NMR to identify aromatic protons (split patterns due to bromine and methyl substituents) and sulfur-linked protons. Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (exact mass ±0.001 Da). For crystalline samples, X-ray diffraction with SHELX software provides unambiguous structural data .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Cross-validate with alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) and 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). Re-purify the compound if impurities are suspected .

Q. What strategies optimize the use of this compound in cross-coupling reactions (e.g., C–S bond formation)?

- Methodological Answer : Employ palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos) to enhance reactivity in Buchwald-Hartwig couplings. Monitor reaction progress via LCMS (e.g., m/z tracking of intermediates). Adjust temperature (80–110°C) and base (Cs₂CO₃) to improve yield. Post-reaction, isolate products via acid-base extraction .

Q. How does steric hindrance from the 3,5-dimethyl groups influence reactivity in nucleophilic substitutions?

- Methodological Answer : Steric effects reduce accessibility of the thiol group, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures. Kinetic studies (via -NMR time-course analysis) can quantify reaction rates. Computational modeling (DFT) predicts transition-state geometries and electronic effects .

Q. What analytical approaches distinguish between ortho/para isomers in brominated thiol derivatives?

- Methodological Answer : Use NOESY NMR to identify spatial proximity between bromine and methyl groups. HPLC with chiral columns or reverse-phase C18 columns (acetonitrile/water mobile phase) separates isomers based on polarity differences. Compare retention times with synthesized standards .

Data Analysis & Experimental Design

Q. How can researchers address inconsistencies in crystallographic data refinement for this compound?

- Methodological Answer : Use SHELXL for high-resolution refinement, applying restraints for disordered methyl or bromine atoms. Validate thermal parameters (Ueq) and residual electron density maps. Cross-check with spectroscopic data to resolve ambiguities. For twinned crystals, employ TWINABS for integration .

Q. What protocols ensure reproducibility in kinetic studies of thiol oxidation reactions?

- Methodological Answer : Standardize oxygen exclusion using Schlenk lines or gloveboxes. Monitor reaction progress via UV-Vis (absorbance at 260 nm for disulfide formation) or iodometric titration. Control temperature (±0.1°C) with thermostated reactors. Report averages from triplicate runs with error margins .

Safety & Compliance

Q. What waste disposal protocols are recommended for brominated thiol by-products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.